molecular formula C6H10BrN B3039617 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 1221819-23-3

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B3039617
CAS RN: 1221819-23-3
M. Wt: 176.05
InChI Key: AEVLYSTXKMCEGH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN . It is structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can damage dopaminergic neurons and cause symptoms resembling Parkinson’s disease .


Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has been described in the literature . The process involves a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid. This method has been used to produce kilogram quantities of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be represented by the InChI code 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . The compound has a molecular weight of 256.97 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine are not detailed in the search results, it’s worth noting that its structural analog, MPTP, is transformed to MPP+ via monoamine oxidase B (MAOB), causing oxidative stress and destruction of dopaminergic neurons .


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has a molecular weight of 198.49 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been used in crystallographic studies to understand its molecular structure . The crystal structure of a similar compound, 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, has been analyzed, providing insights into the atomic coordinates and displacement parameters .

Drug Development

Research involving single crystal structures of arecoline derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, is of great significance to reveal the structure-activity relationship . This can aid in the development of new drugs.

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential . This suggests that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine could be used in the development of new antimicrobial agents.

Antifungal Properties

The compound has been used in studies investigating its antifungal properties . In silico molecular docking calculations have been employed to elucidate the mechanisms of action of the compound .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, have shown anti-inflammatory and analgesic activities . This suggests potential applications of the compound in pain management and treatment of inflammatory conditions.

Synthesis of Other Compounds

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be used as a starting material or intermediate in the synthesis of other complex compounds .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLYSTXKMCEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

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